molecular formula C13H12O2S B14308714 9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one CAS No. 113466-23-2

9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one

Cat. No.: B14308714
CAS No.: 113466-23-2
M. Wt: 232.30 g/mol
InChI Key: WEJHYEJNJNNSKE-UHFFFAOYSA-N
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Description

9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one is a heterocyclic compound that belongs to the class of thiopyranobenzopyrans. This compound is characterized by its unique structure, which includes a thiopyrano ring fused to a benzopyran ring. The presence of sulfur in the thiopyrano ring imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with another three-carbon unit to form the six-membered thiopyrano ring. Another approach is the [4+2] cyclization, where a four-carbon unit reacts with a two-carbon unit. These reactions often require specific catalysts and conditions, such as elevated temperatures and the presence of sulfur-containing reagents .

Industrial Production Methods

In industrial settings, the production of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one may involve large-scale cyclization reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties .

Mechanism of Action

The mechanism of action of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals, thereby exhibiting antioxidant properties. Additionally, it can inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The presence of the thiopyrano ring allows the compound to interact with biological macromolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Methyl-2,3-dihydro-4H,5H-thiopyrano3,2-cbenzopyran-4-one lies in its thiopyrano ring, which imparts distinct chemical and biological properties. The presence of sulfur allows for unique interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

113466-23-2

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

9-methyl-3,5-dihydro-2H-thiopyrano[3,2-c]chromen-4-one

InChI

InChI=1S/C13H12O2S/c1-8-2-3-12-9(6-8)13-10(7-15-12)11(14)4-5-16-13/h2-3,6H,4-5,7H2,1H3

InChI Key

WEJHYEJNJNNSKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C2SCCC3=O

Origin of Product

United States

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